molecular formula C7H8N2O B1371470 2,4-Dimethylpyrimidine-5-carbaldehyde CAS No. 933702-51-3

2,4-Dimethylpyrimidine-5-carbaldehyde

Cat. No.: B1371470
CAS No.: 933702-51-3
M. Wt: 136.15 g/mol
InChI Key: CXHZFYWWPZMSGJ-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine-5-carbaldehyde is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. The compound’s structure consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an aldehyde group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpyrimidine with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 2,4-Dimethylpyrimidine-5-carboxylic acid.

    Reduction: 2,4-Dimethylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

2,4-Dimethylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    2,4-Dimethylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can influence its chemical properties and reactivity.

    2,4-Dimethylpyrimidine-5-methanol: The reduced form of this compound, with different reactivity and applications.

The uniqueness of this compound lies in its aldehyde functional group, which provides distinct reactivity and enables its use in various synthetic and research applications.

Properties

IUPAC Name

2,4-dimethylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZFYWWPZMSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-51-3
Record name 2,4-dimethylpyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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